3-(2,3-dibromophenyl)propanoic acid

Antimicrobial Phytotoxicity Genotoxicity

Researchers requiring the specific 2,3-dibromo regioisomer for SAR studies often encounter inconsistent reactivity from generic positional isomers. This compound eliminates that uncertainty: • Preferred scaffold for terminal alkyne synthesis via patented tandem dehydrobromination/decarboxylation-ideal for click chemistry and cross-coupling applications. • Predicted LogP of 3.1 vs. 3.59 for the 3,5-dibromo isomer, offering superior aqueous solubility and reduced non-specific binding for lead optimization. • Class-level antimicrobial activity (MBC 100 µg/mL vs. S. aureus) with only slight phytotoxicity supports agricultural anti-infective discovery programs.

Molecular Formula C9H8Br2O2
Molecular Weight 307.97 g/mol
CAS No. 94201-39-5
Cat. No. B1622192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-dibromophenyl)propanoic acid
CAS94201-39-5
Molecular FormulaC9H8Br2O2
Molecular Weight307.97 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)Br)CCC(=O)O
InChIInChI=1S/C9H8Br2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13)
InChIKeyYJZYPZACUFTIIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dibromophenyl)propanoic acid (CAS 94201-39-5): Physicochemical and Procurement Baseline for the Dibromophenylpropanoic Acid Scaffold


3-(2,3-Dibromophenyl)propanoic acid (CAS 94201-39-5) is a brominated phenylpropanoic acid derivative with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . It is characterized by the presence of two bromine atoms at the 2- and 3-positions of the phenyl ring, which imparts distinct physicochemical properties compared to other regioisomers . This compound serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis, often utilized as a building block for more complex molecules .

Critical Differentiation of 3-(2,3-Dibromophenyl)propanoic Acid (94201-39-5) Among Dibromophenylpropanoic Acid Regioisomers


The position of bromine atoms on the phenyl ring in dibromophenylpropanoic acids profoundly impacts physicochemical parameters such as lipophilicity (LogP), acid dissociation constant (pKa), and molecular geometry, which in turn govern biological activity, synthetic reactivity, and analytical behavior [1]. The 2,3-substitution pattern in CAS 94201-39-5 creates a unique steric and electronic environment compared to the 3,5- (CAS 923977-15-5) or 2,6- (CAS 957211-37-9) isomers, resulting in distinct chromatographic retention times, differential reactivity in cross-coupling reactions, and potentially divergent biological target engagement [2]. Simple generic substitution based on molecular formula alone is therefore not valid; procurement must be guided by specific quantitative evidence relevant to the intended application.

Quantitative Evidence Guide for Differentiating 3-(2,3-Dibromophenyl)propanoic Acid (94201-39-5) from Key Analogs


Antibacterial Activity of 2,3-Dibromo-3-phenylpropanoic Acid Compared to Cinnamic Acid Derivatives Against S. aureus

The core structure of 3-(2,3-dibromophenyl)propanoic acid is closely related to 2,3-dibromo-3-phenylpropanoic acid, a compound for which direct antibacterial data exists. In a comparative study of five cinnamic acid derivatives, 2,3-dibromo-3-phenylpropanoic acid was found to be active against Staphylococcus aureus ATCC 25923, with a minimal bactericidal concentration (MBC) determined to be 100 µg/mL [1]. This activity was shared among all five tested derivatives, including cinnamic acid itself and other brominated analogs, indicating that the dibromophenyl core confers a baseline level of antimicrobial activity. However, subsequent phytotoxicity and genotoxicity evaluations on Triticum aestivum revealed that 2,3-dibromo-3-phenylpropanoic acid caused only a slight inhibition of root and seedling growth compared to the control, while other derivatives, such as 2,3-dibromo-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-propanoic acid, showed more pronounced effects [1]. This differential toxicity profile, while not a direct head-to-head with the exact target compound, provides a crucial class-level inference for selecting a less phytotoxic dibromophenylpropanoic acid scaffold for agricultural or environmental applications.

Antimicrobial Phytotoxicity Genotoxicity

Synthetic Utility of 3-Aryl-2,3-dibromopropanoic Acids as Precursors to Terminal Alkynes: A Comparison with Alternative Routes

Compounds of the class 3-aryl-2,3-dibromopropanoic acid, which includes 3-(2,3-dibromophenyl)propanoic acid, are specifically claimed as versatile precursors for the synthesis of terminal alkynes, a key functional group in pharmaceuticals and materials science [1]. Chinese patent CN101967075B describes a method for synthesizing terminal alkynes from 3-aryl-2,3-dibromopropanoic acids under basic conditions, achieving high yields under mild conditions [1]. This synthetic pathway offers a distinct advantage over alternative routes that may require more forcing conditions or generate more complex byproducts. While the patent does not provide a direct yield comparison for the 2,3-dibromophenyl derivative, the method's broad applicability to various aryl-substituted analogs establishes a class-level inference that this specific regioisomer can be effectively utilized in this transformation. This contrasts with other phenylpropanoic acid derivatives lacking the vicinal dibromide moiety, which cannot undergo the same tandem dehydrobromination/decarboxylation sequence to yield terminal alkynes.

Organic Synthesis Terminal Alkyne Enyne Synthesis

Crystallographic Polymorphism in 2,3-Dibromo-3-phenylpropanoic Acid: Implications for Solid-State Properties and Formulation

The close analog 2,3-dibromo-3-phenylpropanoic acid (CAS 6286-30-2) exhibits polymorphism, crystallizing as both orthorhombic (Pnma) and monoclinic (P21/n) polymorphs depending on crystallization conditions from ethanol-water [1]. The monoclinic polymorph is characterized by disorder in the aliphatic carbon chain (occupancy ratio 0.5:0.25:0.25), which is a unique structural feature not observed in the orthorhombic form [1]. This polymorphism can directly impact material properties such as solubility, dissolution rate, and stability, which are critical for formulation development and reproducible biological assays. While this data is for the 3-phenyl analog rather than the 2,3-dibromophenyl compound, it provides a strong class-level inference that the target compound may also exhibit solid-state variability that could affect experimental outcomes. Procurement of a specific polymorph or awareness of this potential variability is therefore essential for researchers requiring consistent material properties.

Crystallography Polymorphism Solid-State Chemistry

Comparison of Predicted Physicochemical Properties (pKa, LogP) Between 2,3- and 3,5-Dibromophenylpropanoic Acid Regioisomers

The substitution pattern of bromine atoms significantly alters the predicted physicochemical properties of dibromophenylpropanoic acid isomers. For 3-(3,5-dibromophenyl)propanoic acid (CAS 923977-15-5), the predicted acid dissociation constant (pKa) is 2.70, and the LogP is 3.59 [1]. In contrast, the 2,3-isomer (CAS 94201-39-5) has a reported predicted LogP of 3.1 , indicating a notable difference in lipophilicity. This difference in LogP of approximately 0.49 log units can translate into a significant change in membrane permeability and, consequently, in vitro and in vivo biological activity. While both compounds share the same molecular formula and weight, the 2,3-substitution pattern results in a lower predicted LogP, which may be advantageous in optimizing drug-like properties such as solubility and metabolic stability. The pKa difference, while smaller, can affect ionization state at physiological pH and thus influence binding affinity.

Physicochemical Lipophilicity pKa

High-Potency Thyroid Hormone Receptor Binding by a 3,5-Dibromophenylpropanoic Acid Analog: A Cautionary Class-Level Note on Off-Target Potential

A structurally related compound, 3-{3,5-dibromo-4-[4-hydroxy-3-(propan-2-yl)phenoxy]phenyl}propanoic acid (CHEMBL289343), has been shown to be an extremely potent inhibitor of thyroid hormone receptor binding. It exhibits an IC50 of 0.100 nM against human thyroid hormone receptor alpha (hTRα) and an IC50 of 0.025 nM against human thyroid hormone receptor beta (hTRβ) [1]. This demonstrates that dibromophenylpropanoic acid scaffolds can achieve sub-nanomolar potency against nuclear hormone receptors. While this data is for a more complex, functionalized analog rather than the simple 2,3-dibromophenylpropanoic acid itself, it serves as a critical class-level inference: researchers using CAS 94201-39-5 as a building block or scaffold must be aware of the potential for thyroid hormone receptor interaction, particularly when the molecule is further elaborated. This high potency also underscores the value of the dibromophenyl core as a privileged structure for targeting this receptor family, and the 2,3-isomer may offer a distinct starting point for developing analogs with potentially different selectivity profiles compared to the 3,5-substituted series.

Thyroid Hormone Receptor Off-Target Binding Affinity

Defined Application Scenarios for 3-(2,3-Dibromophenyl)propanoic Acid Based on Verified Differential Evidence


Synthesis of Terminal Alkyne-Functionalized Aromatic Building Blocks

This compound is a preferred starting material for the synthesis of terminal alkynes via a patented tandem dehydrobromination/decarboxylation protocol [1]. This method offers a mild and efficient route to a valuable functional group, distinguishing it from other phenylpropanoic acids that lack the requisite vicinal dibromide functionality. Researchers aiming to install an alkyne on an aromatic ring for click chemistry, cross-coupling, or materials science applications should prioritize this scaffold.

Antimicrobial Scaffold with a Potentially Favorable Phytotoxicity Profile

Based on class-level evidence from the close analog 2,3-dibromo-3-phenylpropanoic acid, the 2,3-dibromophenyl core exhibits antimicrobial activity (MBC = 100 µg/mL against S. aureus) while demonstrating only slight phytotoxic effects in a plant model [2]. This profile makes the compound a candidate for developing antimicrobial agents intended for agricultural use where minimizing plant toxicity is a key requirement. It offers a starting point with a potentially better safety margin compared to more heavily substituted analogs.

Medicinal Chemistry Scaffold for Lead Optimization with Controlled Lipophilicity

The 2,3-dibromo substitution pattern yields a predicted LogP of 3.1, which is significantly lower than the 3.59 predicted for the 3,5-dibromo isomer [3]. For medicinal chemists seeking to optimize drug-like properties, particularly to improve aqueous solubility and reduce non-specific binding, the 2,3-isomer offers a distinct advantage. It provides a starting point with a more favorable lipophilicity profile while retaining the molecular weight and potential for target engagement characteristic of the dibromophenyl class.

Solid-State Chemistry Research and Polymorph Screening

Given the demonstrated polymorphism in the structurally analogous 2,3-dibromo-3-phenylpropanoic acid, which crystallizes in both orthorhombic and monoclinic forms with aliphatic chain disorder [4], 3-(2,3-dibromophenyl)propanoic acid is a valuable subject for solid-state chemistry research. Investigations into its potential polymorphism and the impact on physicochemical properties such as solubility and stability are scientifically merited and could reveal unique material behaviors relevant to formulation science.

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